4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid
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Overview
Description
4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid is an organic compound characterized by its complex structure, which includes a trifluoromethyl group, a sulfonyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid typically involves multiple steps:
Formation of the Sulfonyl Amide: The initial step often involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine to form the sulfonyl amide intermediate.
Alkylation: The intermediate is then subjected to alkylation using 4-methyl-2-pentanoic acid or its derivatives under basic conditions to introduce the pentanoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfide derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties imparted by the trifluoromethyl and sulfonyl groups.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Development: Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used in the design of probes for studying biological pathways involving sulfonyl or trifluoromethyl groups.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: Enzymes and receptors that can interact with the sulfonyl and trifluoromethyl groups.
Pathways Involved: Inhibition of specific enzymes or modulation of receptor activity, leading to altered cellular responses.
Comparison with Similar Compounds
- 4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)butanoic acid
- 4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)hexanoic acid
Comparison:
- Structural Differences: Variations in the length of the carbon chain (butanoic vs. pentanoic vs. hexanoic acid).
- Unique Features: The pentanoic acid derivative may offer a balance between hydrophobicity and hydrophilicity, influencing its solubility and interaction with biological targets.
- Applications: While all compounds may share similar applications, the specific chain length can affect their suitability for different roles in catalysis, drug development, and material science.
This detailed overview provides a comprehensive understanding of 4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2S)-4-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c1-8(2)6-11(12(18)19)17-22(20,21)10-5-3-4-9(7-10)13(14,15)16/h3-5,7-8,11,17H,6H2,1-2H3,(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVOZRMIHHGLDI-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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